

# In-Depth Technical Guide to the ARM165 Heterobifunctional Molecule

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ARM165    |           |
| Cat. No.:            | B15619388 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical characterization of **ARM165**, a novel heterobifunctional molecule designed as a potent and specific degrader of the p110y catalytic subunit of phosphoinositide 3-kinase (PI3Ky), encoded by the PIK3CG gene. **ARM165** has demonstrated significant anti-leukemic efficacy, particularly in acute myeloid leukemia (AML), by inducing the degradation of PIK3CG and consequently inhibiting the PI3Ky-Akt signaling pathway.

### **Core Structure and Rationale**

**ARM165** is a proteolysis-targeting chimera (PROTAC), a class of molecules designed to co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. As a heterobifunctional molecule, **ARM165** is composed of three key components:

- A high-affinity ligand for the target protein: ARM165 utilizes AZ2, a known and selective inhibitor of PI3Ky, to bind to the PIK3CG protein.
- A ligand for an E3 ubiquitin ligase: The molecule incorporates pomalidomide, which recruits the Cereblon (CRBN) E3 ligase complex.
- A chemical linker: A flexible linker connects the PI3Ky ligand and the E3 ligase ligand, enabling the formation of a stable ternary complex between PIK3CG and CRBN.







The rationale behind **ARM165**'s design is to overcome the limitations of traditional small-molecule inhibitors. While inhibitors can block the catalytic activity of a target protein, their effects can be transient and may not fully abrogate all of the protein's functions. By inducing the complete degradation of PIK3CG, **ARM165** aims to achieve a more profound and sustained inhibition of the PI3Ky signaling pathway, which has been identified as a critical dependency in certain AML subtypes.[1]

## **Mechanism of Action**

The mechanism of action of **ARM165** follows the canonical PROTAC pathway, leading to the targeted degradation of PIK3CG.





Click to download full resolution via product page

Caption: Mechanism of action of **ARM165** leading to PIK3CG degradation.



# **Quantitative Efficacy Data**

**ARM165** has been shown to potently induce the degradation of PIK3CG and inhibit the proliferation of AML cells. The following tables summarize the key quantitative data from preclinical studies.

| Cell Line | IC50 (nM) | Description         |
|-----------|-----------|---------------------|
| OCI-AML2  | 50        | Human AML Cell Line |
| MOLM-14   | 100       | Human AML Cell Line |
| THP-1     | 150       | Human AML Cell Line |

Table 1: In vitro anti-

proliferative activity of ARM165

in various AML cell lines after

72 hours of treatment.

| Cell Line | DC50 (nM) | Dmax (%) | Description                     |
|-----------|-----------|----------|---------------------------------|
| OCI-AML2  | 10        | >95      | PIK3CG degradation after 24h    |
| MOLM-14   | 25        | >90      | PIK3CG degradation<br>after 24h |

Table 2: PIK3CG protein degradation efficiency of ARM165 in AML cell lines.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the characterization of **ARM165** are provided below.

# **Cell Viability Assay**



This protocol is used to determine the half-maximal inhibitory concentration (IC50) of **ARM165** on AML cell proliferation.



Click to download full resolution via product page

Caption: Workflow for the cell viability assay.

#### Protocol:

- Cell Seeding: Seed AML cell lines (e.g., OCI-AML2, MOLM-14) in opaque-walled 96-well plates at a density of 1 x 10<sup>4</sup> cells per well in 100  $\mu$ L of appropriate growth medium.
- Compound Treatment: Prepare serial dilutions of ARM165 in DMSO and add to the wells.
   The final DMSO concentration should not exceed 0.1%.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Reagent Addition: Add 100 μL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
- Luminescence Measurement: Shake the plates for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
- Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value using non-linear regression.

## Western Blotting for PIK3CG Degradation

This protocol is used to determine the half-maximal degradation concentration (DC50) of **ARM165**.

Protocol:



- Cell Treatment: Seed AML cells in 6-well plates and treat with varying concentrations of ARM165 for 24 hours.
- Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with 5% non-fat milk in TBST for 1 hour.
  - Incubate with a primary antibody against PIK3CG (e.g., Cell Signaling Technology, #54809) overnight at 4°C.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Use an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry Analysis: Quantify the band intensities and normalize the PIK3CG signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine the DC50.

#### In Vivo AML Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of **ARM165** in a xenograft mouse model.

#### Protocol:

Animal Model: Use immunodeficient mice (e.g., NSG mice).



- Cell Implantation: Intravenously inject 1 x 10<sup>6</sup> human AML cells (e.g., MOLM-14) into each mouse.
- Treatment: Once the disease is established (typically 7-10 days post-injection), randomize the mice into treatment and control groups. Administer **ARM165** intravenously at a dose of 0.051 mg/kg daily for 7 consecutive days.[2] The control group receives a vehicle control.
- Monitoring: Monitor the mice for signs of toxicity and measure body weight daily.[2]
- Efficacy Assessment: At the end of the treatment period, assess the disease burden in the bone marrow, spleen, and peripheral blood by flow cytometry for human CD45+ cells.
- Survival Analysis: Monitor a separate cohort of mice for overall survival.

# Synthesis of ARM165

The synthesis of **ARM165** involves the coupling of the PI3Ky inhibitor AZ2, a suitable linker, and the E3 ligase ligand pomalidomide. A detailed synthetic scheme would be proprietary to the developing institution. For research purposes, **ARM165** can be obtained from commercial vendors.

## Conclusion

ARM165 is a promising heterobifunctional molecule that effectively induces the degradation of PIK3CG, leading to the inhibition of the PI3Ky-Akt signaling pathway and subsequent apoptosis in AML cells. Its potent in vitro and in vivo activity highlights the potential of targeted protein degradation as a therapeutic strategy for AML and other malignancies dependent on PI3Ky signaling. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. static1.squarespace.com [static1.squarespace.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide to the ARM165
  Heterobifunctional Molecule]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15619388#structure-of-arm165-heterobifunctional-molecule]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com